2-(4-Bromo-3-fluorobenzyl)malonic acid
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Overview
Description
2-(4-Bromo-3-fluorobenzyl)malonic acid is an organic compound with the molecular formula C10H8BrFO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-bromo-3-fluorobenzyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-fluorobenzyl)malonic acid typically involves the alkylation of malonic acid derivatives. One common method is the reaction of diethyl malonate with 4-bromo-3-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization and chromatography techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-fluorobenzyl)malonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding fluorobenzylmalonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium carbonate, or other bases in polar aprotic solvents.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
Substitution: Formation of various substituted benzylmalonic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fluorobenzylmalonic acid.
Scientific Research Applications
2-(4-Bromo-3-fluorobenzyl)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorobenzyl)malonic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-3-chlorobenzyl)malonic acid
- 2-(4-Bromo-3-methylbenzyl)malonic acid
- 2-(4-Bromo-3-nitrobenzyl)malonic acid
Uniqueness
2-(4-Bromo-3-fluorobenzyl)malonic acid is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8BrFO4 |
---|---|
Molecular Weight |
291.07 g/mol |
IUPAC Name |
2-[(4-bromo-3-fluorophenyl)methyl]propanedioic acid |
InChI |
InChI=1S/C10H8BrFO4/c11-7-2-1-5(4-8(7)12)3-6(9(13)14)10(15)16/h1-2,4,6H,3H2,(H,13,14)(H,15,16) |
InChI Key |
QKSAFEDPFITONX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)C(=O)O)F)Br |
Origin of Product |
United States |
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